molecular formula C142H226N40O48 B605686 H-Ser-Asn-Thr-Ser-Glu-Ser-Phe-Lys(1)-Phe-Arg-Val-Thr-Gln-Leu-Ala-Pro-Lys-Ala-Gln-Ile-Lys-Glu-NH2.H-Ser-Asn-Thr-Ser-Glu-Ser-Phe-(1) CAS No. 1353563-85-5

H-Ser-Asn-Thr-Ser-Glu-Ser-Phe-Lys(1)-Phe-Arg-Val-Thr-Gln-Leu-Ala-Pro-Lys-Ala-Gln-Ile-Lys-Glu-NH2.H-Ser-Asn-Thr-Ser-Glu-Ser-Phe-(1)

Cat. No.: B605686
CAS No.: 1353563-85-5
M. Wt: 3261.6 g/mol
InChI Key: ZBJUUYIGBAQYBN-QKLNNLIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It has been designed to include sequences from the extracellular PD-1 binding domain of human PD-1 protein . This compound plays a crucial role in modulating the PD-1 signaling pathway.

Scientific Research Applications

AUNP-12 has diverse applications across scientific disciplines:

    Immunology: As a PD-1 antagonist, it enhances immune responses by blocking PD-1/PD-L1 and PD-1/PD-L2 interactions.

    Oncology: AUNP-12 exhibits potent antitumor activity, making it a promising candidate for cancer therapy.

    Drug Development: Researchers explore its potential for managing immune-related adverse events (irAEs) associated with immunotherapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

While specific synthetic routes for AUNP-12 are not widely documented, it is typically produced through custom peptide synthesis. The exact chemical steps and reaction conditions may vary based on the laboratory or manufacturer.

Industrial Production Methods

AUNP-12 is primarily synthesized using solid-phase peptide synthesis (SPPS) techniques. In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. The process involves coupling, deprotection, and purification steps.

Chemical Reactions Analysis

Types of Reactions

AUNP-12 does not undergo extensive chemical reactions due to its specialized role as a PD-1 antagonist. it interacts with its molecular targets (PD-L1 and PD-L2) through binding interactions.

Common Reagents and Conditions

The synthesis of AUNP-12 involves standard peptide coupling reagents (e.g., HBTU, HOBt, DIC) and protecting groups (e.g., Fmoc). Purification typically employs high-performance liquid chromatography (HPLC).

Major Products

AUNP-12 itself is the primary product, and its biological activity lies in its ability to antagonize PD-1 signaling.

Mechanism of Action

AUNP-12 exerts its effects by disrupting the PD-1/PD-L1 and PD-1/PD-L2 interactions. By binding to PD-1, it prevents immune checkpoint inhibition, allowing enhanced immune responses against cancer cells.

Comparison with Similar Compounds

While AUNP-12 is unique in its design and specificity, other PD-1/PD-L1 inhibitors (such as nivolumab and pembrolizumab) share similar mechanisms. AUNP-12’s distinct peptide structure sets it apart.

Properties

IUPAC Name

(4S)-5-amino-4-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-bis[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C142H226N40O48/c1-12-70(6)109(137(226)165-84(37-23-26-52-144)119(208)158-81(113(151)202)43-48-105(196)197)178-125(214)87(42-47-102(148)193)159-114(203)71(7)156-118(207)82(36-22-25-51-143)164-135(224)100-40-29-55-182(100)141(230)72(8)157-126(215)90(56-68(2)3)169-121(210)86(41-46-101(147)192)166-138(227)112(75(11)191)181-136(225)108(69(4)5)177-124(213)85(39-28-54-155-142(152)153)161-127(216)92(58-77-32-18-14-19-33-77)171-120(209)83(160-128(217)93(59-78-34-20-15-21-35-78)172-134(223)97(65-186)174-123(212)89(45-50-107(200)201)163-132(221)99(67-188)176-140(229)111(74(10)190)180-130(219)95(61-104(150)195)168-116(205)80(146)63-184)38-24-27-53-154-117(206)91(57-76-30-16-13-17-31-76)170-133(222)96(64-185)173-122(211)88(44-49-106(198)199)162-131(220)98(66-187)175-139(228)110(73(9)189)179-129(218)94(60-103(149)194)167-115(204)79(145)62-183/h13-21,30-35,68-75,79-100,108-112,183-191H,12,22-29,36-67,143-146H2,1-11H3,(H2,147,192)(H2,148,193)(H2,149,194)(H2,150,195)(H2,151,202)(H,154,206)(H,156,207)(H,157,215)(H,158,208)(H,159,203)(H,160,217)(H,161,216)(H,162,220)(H,163,221)(H,164,224)(H,165,226)(H,166,227)(H,167,204)(H,168,205)(H,169,210)(H,170,222)(H,171,209)(H,172,223)(H,173,211)(H,174,212)(H,175,228)(H,176,229)(H,177,213)(H,178,214)(H,179,218)(H,180,219)(H,181,225)(H,196,197)(H,198,199)(H,200,201)(H4,152,153,155)/t70-,71-,72-,73+,74+,75+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,108-,109-,110-,111-,112-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJUUYIGBAQYBN-QKLNNLIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C142H226N40O48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3261.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353563-85-5
Record name AUNP-12
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15771
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

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